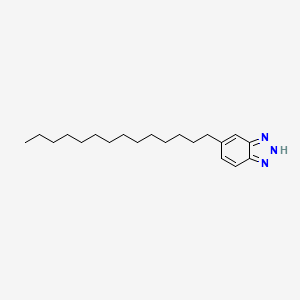

5-Tetradecyl-1H-1,2,3-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-tetradecyl-2H-benzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-16-19-20(17-18)22-23-21-19/h15-17H,2-14H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAVRBKGXCNENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=CC2=NNN=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of 5 Tetradecyl 1h 1,2,3 Benzotriazole

Foundational Synthetic Routes to Benzotriazole (B28993) Core Structures

The benzotriazole ring is a robust heterocyclic system typically synthesized through the cyclization of an appropriately substituted benzene (B151609) precursor.

The most fundamental and widely employed method for constructing the benzotriazole core is the reaction of an ortho-phenylenediamine with a source of nitrous acid. gsconlinepress.compharmacyinfoline.comslideshare.net This reaction proceeds via the diazotization of one of the amino groups, followed by a spontaneous intramolecular cyclization to form the stable triazole ring. slideshare.netstackexchange.com

The general mechanism involves the following steps:

Generation of nitrous acid (in situ) from sodium nitrite (B80452) and an acid, typically acetic acid or hydrochloric acid. pharmacyinfoline.com

Diazotization of one amino group of the ortho-phenylenediamine to form a mono-diazonium salt. pharmacyinfoline.comslideshare.net

Intramolecular attack by the adjacent free amino group onto the diazonium group.

Subsequent proton transfer and loss of a water molecule to yield the aromatic 1H-1,2,3-benzotriazole ring. stackexchange.com

A typical laboratory procedure involves dissolving the ortho-phenylenediamine in aqueous acetic acid, cooling the solution, and then adding an aqueous solution of sodium nitrite. pharmacyinfoline.com The reaction is often exothermic, and temperature control is crucial for achieving good yields. pharmacyinfoline.com

Table 1: General Conditions for Benzotriazole Synthesis from o-Phenylenediamine

| Reactant 1 | Reactant 2 | Acid | Temperature | Outcome |

| o-Phenylenediamine | Sodium Nitrite | Glacial Acetic Acid | Cool to 15°C, then exothermic to ~85°C | Formation of Benzotriazole |

| o-Phenylenediamine | Nitrous Acid | Hydrochloric Acid | Low Temperature | Formation of Benzotriazole |

This table presents generalized conditions for the classical synthesis of the unsubstituted benzotriazole core.

When synthesizing a substituted benzotriazole such as the 5-tetradecyl derivative, controlling the position of the substituent is paramount. Regioselectivity can be achieved through several advanced strategies.

One major approach is to begin with a pre-functionalized precursor. For 5-tetradecyl-1H-1,2,3-benzotriazole, the ideal starting material would be 4-tetradecyl-ortho-phenylenediamine. The cyclocondensation reaction described in section 2.1.1, when applied to this substituted diamine, will yield a mixture of the 5-tetradecyl and 6-tetradecyl isomers. However, due to electronic and steric factors, one isomer may be favored.

More advanced methods offer greater control. The [3+2] cycloaddition of azides to in situ generated benzynes is a powerful method for creating functionalized benzotriazoles. organic-chemistry.orgnih.gov The regioselectivity of this reaction is dictated by the substitution pattern of the benzyne (B1209423) precursor, providing a modular route to specifically substituted products. nih.govfu-berlin.de For instance, using an appropriately substituted ortho-(trimethylsilyl)aryl triflate as a benzyne precursor allows for predictable placement of substituents on the resulting benzotriazole ring. nih.gov

Alkylation Strategies for Long-Chain Benzotriazole Derivatives

Introducing the tetradecyl chain can theoretically be accomplished at different stages and positions on the benzotriazole molecule.

N-alkylation involves attaching an alkyl group to one of the nitrogen atoms of the triazole ring. This is a common derivatization for benzotriazoles, but it results in a different constitutional isomer than the target compound of this article. Nevertheless, the methodologies are relevant to the broader chemistry of long-chain benzotriazoles. The reaction of benzotriazole with an alkyl halide in the presence of a base typically yields a mixture of N1- and N2-alkylated products. gsconlinepress.com

Modern synthetic techniques have been developed to improve the efficiency and environmental footprint of N-alkylation.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. nih.govnih.gov For example, N-alkylation of benzotriazole with various alkyl halides in the presence of potassium carbonate and a solvent like DMF has been shown to proceed much faster under microwave conditions. nih.govresearchgate.net

Solvent-Free Methods : Solvent-free, or "dry media," reactions offer significant green chemistry advantages. researchgate.net An efficient method for regioselective N1-alkylation of benzotriazole uses silica (B1680970) gel, potassium carbonate, and a phase-transfer catalyst (tetrabutylammonium bromide) under thermal or microwave conditions, completely avoiding organic solvents. gsconlinepress.comresearchgate.net

Table 2: Comparison of N-Alkylation Methods for Benzotriazole

| Method | Conditions | Reaction Time | Yield | Ref. |

| Conventional | Alkyl halide, K₂CO₃, DMF, Reflux | 3-6 hours | Moderate | nih.govnih.gov |

| Microwave-Assisted | Alkyl halide, K₂CO₃, DMF, MW (180W) | 4-5 minutes | High | nih.govresearchgate.net |

| Solvent-Free (MW) | Alkyl halide, SiO₂/K₂CO₃/TBAB, MW | 20-30 seconds | High | gsconlinepress.comresearchgate.net |

This table illustrates the significant advantages in terms of reaction time and efficiency offered by modern synthetic techniques for N-alkylation.

The direct introduction of an alkyl group onto the benzene portion of the pre-formed benzotriazole ring (a C-alkylation) is synthetically challenging. The benzotriazole ring system is generally not amenable to standard electrophilic substitution reactions like Friedel-Crafts alkylation. The triazole moiety is electron-withdrawing, which deactivates the fused benzene ring towards electrophiles. Furthermore, the nitrogen atoms can coordinate with the Lewis acid catalysts typically used in such reactions, further inhibiting the process. Consequently, direct alkylation at the 5-position is not a commonly used or efficient strategy for preparing compounds like this compound.

The most logical and efficient synthetic route to this compound is through the functionalization of a benzene precursor prior to the formation of the triazole ring. This multi-step pathway ensures the unambiguous placement of the long alkyl chain at the desired position.

A plausible synthetic sequence is as follows:

Friedel-Crafts Acylation : A suitable benzene derivative, such as acetanilide, is acylated with tetradecanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃). This introduces a C14 keto group onto the aromatic ring.

Reduction : The keto group is reduced to a methylene (B1212753) (-CH₂-) group. A Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction is typically employed to convert the acyl group into the long alkyl chain, yielding a tetradecyl-substituted aniline (B41778) derivative.

Nitration and Reduction : The resulting N-acyl-4-tetradecylaniline is nitrated to introduce a nitro group ortho to the amino group. The protecting acetyl group is then removed, and the nitro group is subsequently reduced to an amino group, yielding 4-tetradecyl-ortho-phenylenediamine.

Cyclocondensation : Finally, this key intermediate, 4-tetradecyl-ortho-phenylenediamine, is subjected to the cyclocondensation reaction with sodium nitrite and acid, as described in section 2.1.1, to form the target molecule, this compound (along with its 6-isomer, which may need to be separated).

This precursor-based approach, while involving more steps, provides definitive control over the substitution pattern, making it the superior strategy for the synthesis of specifically substituted benzotriazoles.

Advanced Synthetic Techniques for Analog Preparation

The preparation of analogs of this compound often requires sophisticated synthetic strategies to achieve desired structural complexity and functional diversity. Key among these are copper-catalyzed cycloaddition reactions, nucleophilic aromatic substitutions, and multi-component reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes for Triazole Systems

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole rings. nih.govmdpi.com This reaction is particularly useful for creating analogs of this compound by linking the benzotriazole core to other molecular fragments through a stable triazole linker. The reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer. nih.gov

The synthesis of novel benzotriazole-triazole conjugates has been successfully achieved using CuAAC, demonstrating the versatility of this approach in creating complex heterocyclic systems. mdpi.com For the preparation of analogs of this compound, one could envision a strategy where either a tetradecyl-substituted benzotriazole azide is reacted with various alkynes, or a tetradecyl-substituted alkyne is reacted with a benzotriazole azide. The choice of strategy would depend on the availability of the starting materials. The reaction is known for its tolerance of a wide range of functional groups and its high yields, making it an attractive method for generating libraries of diverse analogs for screening in various applications. nih.govacs.org

| Catalyst System | Reactants | Product Type | Key Advantages |

| Cu(I) salts (e.g., CuI, CuSO4/sodium ascorbate) | Organic azide and terminal alkyne | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild reaction conditions, high yields, broad functional group tolerance. nih.govmdpi.com |

| Copper nanoparticles | Organic azide and terminal alkyne | 1,4-disubstituted 1,2,3-triazole | Heterogeneous catalysis, potential for catalyst recycling. mdpi.com |

Nucleophilic Aromatic Substitution in Benzotriazole Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, including the benzotriazole system. chemistrysteps.com This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. masterorganicchemistry.com In the context of this compound, SNAr can be employed to introduce substituents onto the benzene ring of the benzotriazole core, provided that a suitable leaving group (e.g., a halogen) is present and the ring is appropriately activated.

The mechanism of SNAr typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.compressbooks.pub The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com While the tetradecyl group is an electron-donating group and would deactivate the ring towards nucleophilic attack, SNAr could be feasible if strong electron-withdrawing groups are also present on the benzotriazole ring.

Recent studies have also revealed that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with azole nucleophiles. rsc.org This understanding can be crucial for predicting reactivity and optimizing reaction conditions for the synthesis of complex benzotriazole derivatives.

Multi-Component Reactions for Structural Complexity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular diversity. nih.gov

For the synthesis of structurally complex analogs of this compound, MCRs can be designed to incorporate the benzotriazole moiety along with other functional groups in a single operation. For instance, an MCR could be devised that combines a tetradecyl-substituted precursor, an azide source, and an alkyne to form a functionalized triazole ring in one pot. The Biginelli reaction, for example, is a well-known MCR for the synthesis of dihydropyrimidinones, and analogous strategies could be developed for benzotriazole systems. nih.gov The use of MCRs in conjunction with intramolecular cycloadditions has also been reported for the synthesis of fused 1,2,3-triazole systems, offering a pathway to novel and complex heterocyclic scaffolds. nih.gov

Chemical Modifications and Functionalization of the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to introduce additional functionalities for specific applications or to create metal-ligand complexes with interesting properties.

Introduction of Additional Functionalities for Targeted Applications

The introduction of additional functional groups onto the this compound molecule can be used to tune its physical, chemical, and biological properties. For example, the introduction of hydrophilic groups could alter its solubility and self-assembly behavior, while the incorporation of bioactive moieties could lead to new therapeutic agents.

Functionalization can be achieved at several positions on the benzotriazole scaffold:

The Benzene Ring: Electrophilic aromatic substitution reactions can be used to introduce substituents such as nitro, halogen, or acyl groups onto the benzene ring. The directing effects of the triazole ring and the tetradecyl group would need to be considered to control the regioselectivity of these reactions. Subsequent transformations of these newly introduced groups can provide access to a wide range of derivatives.

The Triazole Ring: The nitrogen atoms of the triazole ring can be alkylated or acylated. N-alkylation of benzotriazole often leads to a mixture of N1 and N2 isomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent. chemicalbook.com

The Tetradecyl Chain: The terminal end of the tetradecyl chain can be functionalized, for example, by introducing a terminal alkyne or azide for subsequent click reactions, or a carboxylic acid or amine group for conjugation to other molecules.

The choice of functionalization strategy will depend on the desired properties of the final molecule and the compatibility of the reagents with the existing functional groups.

Formation of Metal-Ligand Complexes with this compound

The nitrogen atoms of the 1,2,3-triazole ring in this compound make it an excellent ligand for coordinating with metal ions. sapub.org The formation of metal-ligand complexes can lead to materials with interesting catalytic, magnetic, optical, or biological properties. researchgate.net

Benzotriazole and its derivatives are known to form coordination compounds with a variety of transition metals, including copper, zinc, nickel, and cobalt. sapub.orgredalyc.org The coordination can occur through one or more of the nitrogen atoms of the triazole ring, leading to the formation of mononuclear complexes, coordination polymers, or metal-organic frameworks (MOFs). The long tetradecyl chain in this compound can influence the structure and properties of the resulting metal complexes by introducing steric bulk and affecting the packing of the molecules in the solid state.

The synthesis of these complexes typically involves the reaction of the benzotriazole ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the nature of the metal salt and the solvent, and the reaction temperature can all influence the structure of the final complex.

| Metal Ion | Ligand | Resulting Complex Structure | Potential Applications |

| Cu(II), Zn(II), Ni(II), Co(II) | Benzotriazole derivatives | Mononuclear complexes, Coordination polymers | Catalysis, Magnetic materials, Antimicrobial agents sapub.orgredalyc.org |

| Pd(II) | Benzotriazole derivatives | Mononuclear complexes | Catalysis (e.g., Mizoroki-Heck reaction) redalyc.org |

The characterization of these metal complexes typically involves techniques such as X-ray crystallography, infrared spectroscopy, and elemental analysis to determine their structure and composition. sapub.org

Polymer-Supported Architectures Featuring Benzotriazole Moieties

The integration of benzotriazole units into polymer structures is a field of growing interest, driven by the diverse applications of the resulting materials, ranging from catalysis to organic electronics. The long alkyl chain of this compound can be expected to significantly influence the solubility and processing characteristics of the final polymer, a crucial factor in the design of functional materials.

Two primary strategies are employed for creating polymer-supported architectures with benzotriazole moieties:

Immobilization onto a Pre-existing Polymer Backbone: This approach involves the chemical linkage of a functionalized benzotriazole derivative to a solid support, such as a resin.

Polymerization of Benzotriazole-Containing Monomers: In this method, the benzotriazole unit is an integral part of the monomer, which is then polymerized to form the final architecture.

Research has demonstrated the successful immobilization of functionalized benzotriazoles onto various polymer resins, such as Wang and Merrifield resins, to create polymer-supported catalysts. jst.go.jpnih.gov For instance, 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid have been effectively linked to these supports. jst.go.jpnih.gov This methodology could be adapted for this compound, provided a suitable functional group is introduced onto the benzotriazole ring or the tetradecyl chain to enable covalent attachment to the polymer support.

The general scheme for such an immobilization could involve:

Functionalization of this compound: Introduction of a reactive group like a hydroxyl, carboxyl, or amino group.

Reaction with the Polymer Support: Covalent bond formation between the functionalized benzotriazole and the reactive sites on the polymer resin.

An example of such a polymer-supported system is presented in the table below, illustrating the type of resins and linkage chemistries that could be employed.

| Polymer Support | Functionalized Benzotriazole | Linkage Type | Potential Application |

| Wang Resin | 5-carboxy-tetradecyl-1H-benzotriazole | Ester | Solid-phase synthesis |

| Merrifield Resin | 5-(chloromethyl)-tetradecyl-1H-benzotriazole | Ether | Heterogeneous catalysis |

| (Monomethoxy)poly(ethylene glycol) | 5-carboxy-tetradecyl-1H-benzotriazole | Ester | Soluble polymer-supported catalysis |

This table is illustrative and based on methodologies for other benzotriazole derivatives.

The synthesis of conjugated polymers incorporating benzotriazole units into the main chain is another significant area of research. These polymers often exhibit interesting optoelectronic properties. The presence of long alkyl chains, such as a tetradecyl group, is crucial for ensuring solubility of these rigid-backbone polymers in common organic solvents, facilitating their processing and characterization.

Various polymerization techniques can be utilized, including:

Stille Coupling: This cross-coupling reaction is a powerful tool for the synthesis of conjugated polymers. It typically involves the reaction of a distannyl derivative with a dihaloaromatic compound in the presence of a palladium catalyst.

Suzuki-Miyaura Cross-Coupling: This is another widely used palladium-catalyzed cross-coupling reaction, which can be adapted for chain-growth polymerization of benzotriazole derivatives, offering control over molecular weight and distribution. nih.gov

Direct C-H Arylation Polymerization (DARP): This method offers a more atom-economical route to conjugated polymers by avoiding the need for pre-functionalized organometallic monomers. ntu.edu.tw

The properties of the resulting polymers, such as their molecular weight, solubility, and thermal stability, are influenced by the specific monomers and polymerization conditions used. The following table summarizes representative data for conjugated polymers containing long-chain alkyl-substituted benzotriazoles, which can serve as a reference for what might be expected for polymers derived from this compound.

| Polymerization Method | Benzotriazole Monomer (Analogue) | Co-monomer | Molecular Weight (Mn) | Solubility |

| Stille Coupling | 4,7-dibromo-2-(2-octyldodecyl)-2H-benzotriazole | Thiophene derivative | 15-30 kDa | Soluble in common organic solvents |

| Suzuki-Miyaura Coupling | Bromo- and boronic ester-functionalized 2-alkyl-benzotriazole | Self-condensation | Controlled | Good |

| Direct C-H Arylation | 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole | Thiophene | 22.3 kDa | Soluble in chlorinated solvents |

This table presents data from research on analogous benzotriazole-containing polymers and is intended to be illustrative. ntu.edu.tw

The long tetradecyl chain in this compound would be expected to enhance the solubility of such polymers, which is often a challenge for rigid conjugated backbones. This improved processability is critical for the fabrication of thin films for applications in organic electronics.

Advanced Research Applications in Materials Science and Engineering

Elucidation of Corrosion Inhibition Mechanisms on Metal Surfaces

The primary function of 5-Tetradecyl-1H-1,2,3-benzotriazole in materials protection is to thwart the electrochemical processes that lead to corrosion. This is achieved through its adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

Adsorption Characteristics of this compound on Metallic Substrates

The effectiveness of this compound as a corrosion inhibitor is intrinsically linked to its ability to adsorb onto a metal surface and form a stable, protective film. This adsorption is a complex process influenced by the molecular structure of the inhibitor, the nature of the metallic substrate, and the surrounding environmental conditions.

The presence of the long C14 alkyl chain (tetradecyl chain) in the 5-position of the benzotriazole (B28993) ring is crucial for its enhanced corrosion inhibition properties. This lengthy hydrocarbon tail significantly influences the interfacial adsorption behavior and the quality of the resulting protective film.

The hydrophobic nature of the tetradecyl chain plays a significant role in the formation of a dense and stable protective film. Once the benzotriazole head group adsorbs onto the metal surface, the long alkyl chains tend to align themselves in a closely packed arrangement due to van der Waals forces. This self-assembly leads to the formation of a hydrophobic barrier that repels water and other corrosive agents from the metal surface. This phenomenon is supported by research on similar long-chain alkyl derivatives of benzotriazole, which have shown excellent corrosion resistance. mdpi.com The long alkyl chains increase the surface coverage and create a more compact and orderly film, effectively blocking the active sites for corrosion.

Studies on various alkyl derivatives of benzotriazole have demonstrated that an increase in the length of the alkyl chain generally leads to an increase in inhibition efficiency. mdpi.com This is attributed to the enhanced surface coverage and the formation of a more robust hydrophobic layer. The tetradecyl chain, in particular, provides a substantial non-polar barrier, which is a key factor in its superior performance as a corrosion inhibitor.

To quantitatively describe the adsorption process of this compound on metal surfaces, researchers employ various adsorption isotherm models. These models provide insights into the nature of the interaction between the inhibitor molecules and the metal. Common models include the Langmuir, Freundlich, and Temkin isotherms. researchgate.netresearchgate.netsci-hub.se

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. researchgate.netcecri.res.in It is often used to describe the chemisorption of corrosion inhibitors. The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface. researchgate.netnih.gov The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process. researchgate.net

The fitting of experimental data to these models allows for the determination of key parameters. For instance, studies on similar benzotriazole derivatives have shown that their adsorption often follows the Langmuir isotherm, suggesting the formation of a monolayer on the metal surface. cecri.res.inresearchgate.netsemanticscholar.org

Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) can be calculated from the adsorption isotherm data at different temperatures. These parameters provide valuable information about the spontaneity and nature of the adsorption process. A negative value of ΔG°ads indicates a spontaneous adsorption process. researchgate.net The magnitude of ΔG°ads can also help distinguish between physisorption (typically up to -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol). Research on related compounds suggests that the adsorption of benzotriazole derivatives can involve a combination of physical and chemical interactions. mdpi.com

Table 1: Adsorption Isotherm Models

| Isotherm Model | Key Assumptions | Typical Application |

|---|---|---|

| Langmuir | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. researchgate.netcecri.res.in | Chemisorption or physisorption on a uniform surface. |

| Freundlich | Multilayer adsorption on a heterogeneous surface with non-uniform distribution of adsorption heat. researchgate.netnih.gov | Adsorption on heterogeneous surfaces. |

| Temkin | Adsorption heat of all molecules in the layer decreases linearly with coverage due to adsorbate-adsorbate interactions. researchgate.net | Adsorption where lateral interactions are significant. |

Formation and Characterization of Protective Organic Films

The formation of a protective organic film is the cornerstone of the corrosion inhibition mechanism of this compound. The characterization of this film is essential to understand its structure, composition, and integrity, which ultimately determine its protective efficacy.

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique used to identify the functional groups present in the protective film and to understand the bonding between the inhibitor and the metal surface. By comparing the FTIR spectrum of the pure inhibitor with that of the film formed on the metal, one can deduce the mode of adsorption. For benzotriazole and its derivatives, characteristic peaks related to the triazole ring, benzene (B151609) ring, and the alkyl chain are analyzed. mdpi.comresearchgate.net Shifts in the positions of these peaks after adsorption can indicate the formation of coordinate bonds between the nitrogen atoms of the triazole ring and the metal atoms. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the elemental composition and chemical state of the atoms within the surface film. mdpi.comreading.ac.uklsbu.ac.uk High-resolution XPS spectra of elements like nitrogen (N 1s), carbon (C 1s), and the metal substrate (e.g., Cu 2p) can confirm the presence of the inhibitor on the surface and reveal the nature of the chemical bonds formed. reading.ac.ukresearchgate.netresearchgate.net For instance, the N 1s spectrum can show peaks corresponding to the different nitrogen atoms in the triazole ring, and shifts in these peak positions upon adsorption can indicate their involvement in bonding with the metal. reading.ac.uk XPS can also determine the thickness of the protective film. mdpi.com

Table 2: Spectroscopic Techniques for Film Characterization

| Technique | Information Obtained | Relevance to Corrosion Inhibition |

|---|---|---|

| FTIR | Identification of functional groups and chemical bonds. mdpi.comresearchgate.net | Confirms the presence of the inhibitor on the surface and helps elucidate the adsorption mechanism. |

| XPS | Elemental composition, chemical states of elements, and film thickness. mdpi.comreading.ac.uklsbu.ac.uk | Verifies the formation of the protective film and provides insight into the chemical interactions between the inhibitor and the metal. |

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive electrochemical technique widely used to evaluate the integrity and protective properties of organic films on metal surfaces. nih.govnih.gov By applying a small amplitude AC signal over a range of frequencies, EIS measures the impedance of the electrochemical system. The resulting data is often represented as Nyquist and Bode plots.

An equivalent electrical circuit (EEC) is used to model the electrochemical interface and interpret the EIS data. nih.govsemanticscholar.org For a metal surface protected by an organic film, the EEC typically includes the solution resistance (Rs), the film capacitance (Cf), and the film resistance (Rf) or charge transfer resistance (Rct). A high film resistance (Rf) and a low film capacitance (Cf) are indicative of a dense, thick, and highly protective film that effectively hinders the penetration of corrosive species. nih.govsemanticscholar.org

By performing EIS measurements over time, the stability and durability of the protective film formed by this compound can be assessed. A stable and high impedance value over an extended period signifies excellent long-term corrosion protection.

Performance under Dynamic and Challenging Environmental Conditions

The efficacy of a corrosion inhibitor is not only determined by its inherent chemical properties but also by its ability to perform under strenuous service conditions, such as fluid flow and elevated temperatures.

While benzotriazole and its derivatives are well-established as effective corrosion inhibitors for copper and its alloys in static conditions, dynamic flow environments introduce significant challenges. cecri.res.inresearchgate.net Flowing corrosive media accelerate the mass transfer of corrosive species to the metal surface and simultaneously exert mechanical stress on the protective inhibitor film. cecri.res.in

Research conducted on benzotriazole (BTA) in a 3.5% NaCl solution demonstrates that while increased flow velocity accelerates corrosion on unprotected copper, the addition of the inhibitor significantly mitigates this effect. cecri.res.in Studies using a rotating cage to simulate flow show that BTA reduces mass loss by a factor of four to five, indicating that the inhibitor forms a resilient adsorbed layer on the copper surface. cecri.res.in The formation of this film follows the Langmuir adsorption isotherm. cecri.res.in It is hypothesized that the long alkyl chain of this compound would further enhance the stability of this protective film under high-flow conditions due to stronger van der Waals interactions and increased hydrophobicity, thereby improving its resilience against mechanical disruption.

Table 1: Effect of Flow Velocity on Copper Corrosion Inhibition by Benzotriazole (BTA) in 3.5% NaCl Solution This table illustrates the general principles of how benzotriazole inhibitors perform in flowing media, based on data for the parent BTA compound.

| Flow Velocity (m/s) | Condition | Observed Effect on Copper | Reference |

| 0.5 - 3.0 | Without Inhibitor | Accelerated corrosion activity with increasing velocity; localized pitting attacks observed. | cecri.res.in |

| 0.5 - 3.0 | With BTA Inhibitor | Mass loss reduced by 4-5 times; surface remains shiny and free of visible corrosion products. | cecri.res.in |

Temperature is a critical factor influencing the performance of corrosion inhibitors. Generally, an increase in temperature can diminish the inhibition efficiency. researchgate.net This is often because higher thermal energy can promote the desorption of the inhibitor molecules from the metal surface, compromising the integrity of the protective layer. researchgate.netd-nb.info

The inhibition mechanism of benzotriazoles involves the formation of a protective film through a complex adsorption process that can include both physisorption (weaker, electrostatic) and chemisorption (stronger, involving bond formation). researchgate.netsemanticscholar.org The stability of this film at elevated temperatures is crucial for consistent protection. Studies on various benzotriazole derivatives have shown that while efficiency may decrease with rising temperatures, the compounds can still offer significant protection. researchgate.netasianpubs.org For example, research on related azole compounds has shown a slight decrease in inhibition effectiveness for steel as temperatures increase. d-nb.info The strong anchoring and intermolecular forces provided by the tetradecyl chain in this compound are anticipated to enhance the thermal stability of its protective film compared to the unsubstituted BTA.

Table 2: General Relationship between Temperature and Corrosion Inhibition

| Temperature | Inhibitor Adsorption | Corrosion Rate | General Observation |

| Low | Adsorption is favored; stable protective film forms. | Low | High inhibition efficiency. |

| High | Desorption rate may increase, weakening the protective film. | Increases | Inhibition efficiency may decrease. researchgate.netd-nb.info |

Role in Specialized Material Systems

The high oil solubility conferred by the tetradecyl group makes this compound particularly suitable for use in non-aqueous environments, most notably as an additive in electrical insulating oils.

In power transformers, mineral oil serves as both a coolant and a dielectric insulator. Additives like benzotriazole derivatives are essential for protecting the internal components, particularly the copper windings, and ensuring the long-term operational stability of the equipment. researchgate.netshimadzu.com

The circulation of transformer oil for cooling purposes can lead to the generation of electrostatic charges at the interface between the oil and solid insulating materials, such as cellulose (B213188) pressboard. researchgate.netmdpi.com This phenomenon, known as streaming electrification, can result in electrostatic discharges that may cause transformer failure. researchgate.net

Research has demonstrated that adding benzotriazole (BTA) to transformer oil can effectively suppress streaming electrification. researchgate.net Studies show that an optimal concentration of around 10 ppm BTA can significantly reduce the streaming current. researchgate.net The inhibitor alters the physicochemical interactions at the solid-liquid interface, mitigating charge separation. mdpi.com The high solubility of this compound in oil ensures it remains available within the fluid to perform this vital function throughout the transformer's operational life.

A significant materials challenge in power transformers is the corrosion of copper windings caused by reactive sulfur compounds present in the insulating oil, with dibenzyl disulfide (DBDS) being a primary culprit. researchgate.netsoton.ac.uk These compounds react with copper to form copper sulfide (B99878) (Cu₂S), a semiconductive material that can deposit on and within the paper insulation, leading to dielectric failure. researchgate.net

This compound acts as a metal passivator to prevent this corrosive process. researchgate.netresearchgate.net It chemisorbs onto the copper conductor surfaces, forming a stable, impermeable complex film. researchgate.netresearchgate.net This film serves as a physical barrier, preventing the corrosive sulfur species from reacting with the copper. researchgate.netsoton.ac.uk Research has established that a minimum concentration of BTA, on the order of 5 mg/L, is required to effectively passivate the copper surface and suppress sulfidation corrosion by DBDS. researchgate.netiomcworld.org The durable, lipophilic film formed by the tetradecyl derivative is expected to offer robust and persistent protection in the transformer oil environment.

Table 3: Role of Benzotriazole Derivatives in Electrical Insulating Oil

| Application Area | Problem | Mechanism of Action | Key Finding | Reference |

| Streaming Electrification | Electrostatic charge buildup from oil flow. | Alters solid-liquid interface properties to reduce charge separation. | Effective at concentrations around 10 ppm in reducing streaming current. | researchgate.net |

| Sulfidation Corrosion | Corrosive sulfur (e.g., DBDS) reacts with copper windings. | Forms a protective, complex film on the copper surface, acting as a barrier. | A minimum concentration is needed to passivate the copper and prevent Cu₂S formation. | researchgate.netresearchgate.netiomcworld.org |

Enhancement of Electrical Insulating Oil Performance

Improvement of Thermal and Electrical Properties

The incorporation of long-chain alkyl benzotriazoles, such as this compound, into polymeric materials is an area of active research for enhancing their thermal and electrical properties. The long alkyl chain, in this case, a tetradecyl group, can significantly influence the final properties of the composite material, including its thermal stability and dielectric performance.

Detailed Research Findings:

Research into polymers containing benzotriazole units with long alkyl side chains has demonstrated notable improvements in thermal stability. The presence of the benzotriazole moiety itself contributes to the thermal robustness of the polymer backbone. Studies on related benzotriazole derivatives, such as 5-methyl-1H-benzotriazole and 5,6-dimethyl-1H-benzotriazole, have shown that substitutions on the benzene ring can increase the melting temperature and enthalpy of fusion, indicating enhanced thermal stability. up.pt For instance, the addition of a methyl group can raise the melting temperature by approximately 75 K. up.pt While specific data for this compound is not extensively documented in publicly available literature, the principles observed in similar long-chain alkyl-substituted polymers provide valuable insights.

In the realm of electrical properties, the introduction of benzotriazole derivatives can modify the dielectric constant of a material. Research on polymers incorporating a p-nitrophenol-terminated alkyl side chain on a benzotriazole unit has shown the potential to create high dielectric constant polymers. researchgate.net For example, the polymer PBTA-NO2 exhibited a relative dielectric constant (εr) of 7.1. researchgate.net The incorporation of such polymers as additives, even in small weight percentages, has been shown to increase the dielectric constant of the host material. researchgate.net The alkyl chain plays a crucial role in ensuring the solubility and processability of these polymers, which is essential for their integration into functional materials. rsc.org

Polymers synthesized with benzotriazole units containing various alkyl chain lengths, including decyl, dodecyl, and tetradecyl groups, have been investigated for their application in electrochromic materials and organic solar cells. expresspolymlett.com These studies reveal that the length of the alkyl chain influences the polymer's solubility and morphological characteristics, which in turn affect its electronic properties. For example, a polymer containing a tetradecyl-substituted benzotriazole, Poly{2-tetradecyl-4,7-di(thiophen-2-yl)-2H-benzo[d] up.ptresearchgate.netCurrent time information in Bangalore, IN.triazole}, has been synthesized and characterized, demonstrating the feasibility of incorporating such long-chain derivatives into functional polymers. expresspolymlett.com

The table below summarizes the thermal properties of related benzotriazole derivatives, providing a comparative context for the anticipated properties of materials incorporating this compound.

| Compound/Polymer | Property | Value | Reference |

| 5-Methyl-1H-benzotriazole | Temperature of Fusion | 354.83 K | up.pt |

| Enthalpy of Fusion | 18.85 kJ∙mol⁻¹ | up.pt | |

| 5,6-Dimethyl-1H-benzotriazole | Temperature of Fusion | 427.21 K | up.pt |

| Enthalpy of Fusion | 22.86 kJ∙mol⁻¹ | up.pt | |

| Poly(2-dodecyl-4,7-di(thiophen-2-yl)-2H-benzo[d] up.ptresearchgate.netCurrent time information in Bangalore, IN.triazole) (P2) | Molecular Weight (Mn) | 119.5 k | expresspolymlett.com |

| Poly{2-tetradecyl-4,7-di(thiophen-2-yl)-2H-benzo[d] up.ptresearchgate.netCurrent time information in Bangalore, IN.triazole} (P3) | Molecular Weight (Mn) | 26.7 k | expresspolymlett.com |

| PBTA-NO2 (p-nitrophenol-terminated alkyl side chain substituted polymer) | Dielectric Constant (εr) | 7.1 | researchgate.net |

The data indicates that increasing alkyl substitution on the benzotriazole ring can lead to higher melting points and enthalpies of fusion, suggesting improved thermal stability. Furthermore, the incorporation of specifically functionalized alkyl benzotriazoles can significantly enhance the dielectric properties of polymeric materials. The long tetradecyl chain in this compound is expected to enhance solubility and promote favorable morphologies in polymer blends, which are critical factors for achieving improved electrical performance. rsc.orgrsc.orgresearchgate.net

Computational Chemistry and Theoretical Studies of 5 Tetradecyl 1h 1,2,3 Benzotriazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of molecules like 5-Tetradecyl-1H-1,2,3-benzotriazole, which govern their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For alkyl-benzotriazole derivatives, DFT calculations, often at the B3LYP/6-311G** level of theory, are employed to determine optimized molecular geometries and a range of electronic parameters. researchgate.net These parameters are crucial for understanding the molecule's reactivity and its potential as, for example, a corrosion inhibitor.

Key molecular and electronic properties that can be calculated for this compound include its total energy, dipole moment, and the energies of its frontier molecular orbitals. The presence of the long tetradecyl chain, being an electron-donating group, is expected to influence the electron distribution across the benzotriazole (B28993) ring system. While the long alkyl chain primarily enhances hydrophobicity, it can also subtly affect the electronic properties of the benzotriazole head group. semanticscholar.orgsemanticscholar.org

Illustrative Data from DFT Calculations for Alkyl-Benzotriazole Derivatives

| Parameter | Representative Value for Benzotriazole | Representative Value for Alkyl-Benzotriazole |

|---|---|---|

| Total Energy (a.u.) | -395.96 | Varies with alkyl chain length |

| EHOMO (eV) | -7.163 | Generally increases with alkyl chain length |

| ELUMO (eV) | -0.975 | Generally increases with alkyl chain length |

| Dipole Moment (Debye) | 3.988 | Can be influenced by the alkyl substituent |

Note: These values are representative and sourced from studies on benzotriazole and its shorter-chain alkyl derivatives. researchgate.net Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital Theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

For benzotriazole derivatives, the HOMO is typically localized on the benzotriazole ring, indicating that this is the primary site for electrophilic attack and electron donation to a metal surface. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the stability and reactivity of a molecule. researchgate.net A smaller energy gap suggests higher reactivity. Introducing an alkyl group to the benzotriazole ring can influence the HOMO and LUMO energy levels. researchgate.net For this compound, the long alkyl chain would likely lead to a slight increase in the HOMO energy level compared to unsubstituted benzotriazole, making it a better electron donor.

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is used to predict how molecules will interact. The ESP map highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the ESP map would show a high negative potential around the nitrogen atoms of the triazole ring, indicating these are the most likely sites for interaction with positively charged species, such as metal ions on a surface. The hydrogen atom on the triazole nitrogen would show a positive potential, making it a potential site for hydrogen bonding. The long tetradecyl chain would be a region of neutral potential, contributing to the molecule's hydrophobic character.

Molecular Dynamics (MD) Simulations of Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for understanding how molecules like this compound behave at interfaces, such as on a metal surface in an aqueous environment.

MD simulations can model the adsorption process of benzotriazole derivatives onto various metal surfaces, such as copper and iron. arxiv.orgmytribos.orgdntb.gov.ua These simulations show that benzotriazole molecules tend to adsorb on the metal surface in a planar orientation, allowing for maximum interaction between the triazole ring and the metal atoms. mytribos.org The nitrogen atoms in the triazole ring play a crucial role in the chemical adsorption process through the donation of lone pair electrons to the vacant d-orbitals of the metal. mytribos.org

For this compound, the benzotriazole head group would be the primary anchor to the metal surface. The long tetradecyl tail, being hydrophobic, would likely extend away from the surface, creating a non-polar barrier. researchgate.net This adsorption behavior is fundamental to the molecule's function in applications like corrosion inhibition.

Key Findings from MD Simulations of Benzotriazole Adsorption

| Aspect of Adsorption | Observation from MD Simulations |

|---|---|

| Adsorption Orientation | Molecules tend to adsorb parallel to the metal surface. mytribos.org |

| Primary Interaction Site | Nitrogen atoms of the triazole ring chemisorb onto the metal. mytribos.org |

| Role of Alkyl Chain | Contributes to the formation of a hydrophobic film. researchgate.net |

Beyond the adsorption of single molecules, MD simulations can investigate the collective behavior of many this compound molecules to understand the formation of a protective film. The long alkyl chains of these molecules are expected to self-assemble due to hydrophobic interactions, leading to the formation of a dense, well-ordered film on the metal surface. researchgate.net

This self-assembly is a critical feature for long-chain alkyl-benzotriazoles. The packing density of the film is influenced by the length of the alkyl chain; longer chains can lead to more organized and compact films due to stronger van der Waals interactions between them. dntb.gov.ua A densely packed film of this compound would act as a physical barrier, preventing corrosive species from reaching the metal surface. researchgate.net The simulations can provide insights into the thickness, density, and orientation of the molecules within this protective layer.

Solvation Effects on Molecular Conformation and Dynamics

The surrounding solvent environment plays a pivotal role in determining the three-dimensional structure and dynamic behavior of this compound. Solvation models in computational chemistry are employed to simulate these effects, ranging from implicit continuum models to explicit solvent simulations.

Theoretical studies can quantify these effects by calculating the free energy of solvation in different solvents. For instance, comparing the solvation free energy in a non-polar solvent like n-hexane versus a polar solvent like water would reveal the thermodynamic favorability of the molecule in each environment. Molecular dynamics simulations can further elucidate the dynamic nature of the tetradecyl chain's conformational changes in response to the solvent.

Table 1: Illustrative Solvation Free Energies for this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Predicted Conformation of Tetradecyl Chain |

| n-Hexane | 1.88 | -8.5 | Extended |

| Dichloromethane (B109758) | 8.93 | -12.3 | Partially Collapsed |

| Acetonitrile (B52724) | 37.5 | -15.8 | Collapsed |

| Water | 80.1 | -10.2 (due to hydrophobic effect) | Tightly Collapsed |

Note: The data in this table is illustrative and based on general principles of solvation for amphiphilic molecules. Actual values would require specific quantum mechanical or molecular mechanics calculations.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Computational methods are instrumental in deriving structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity or material properties.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate quantitative chemical features (descriptors) of a molecule to a specific activity. For this compound, QSAR can be used to predict properties such as its efficacy as a corrosion inhibitor, its potential biological activity, or its performance as a UV stabilizer. cadaster.eu

The development of a QSAR model for benzotriazole derivatives would involve calculating a wide range of molecular descriptors for a series of related compounds with known activities. These descriptors can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. The long tetradecyl chain in this compound would significantly contribute to its lipophilicity, a key parameter in many QSAR models.

A hypothetical QSAR equation for the corrosion inhibition efficiency of benzotriazole derivatives might look like:

Inhibition Efficiency = c₀ + c₁ (LogP) + c₂ (HOMO Energy) + c₃ (Molecular Surface Area)

Where the coefficients (c₀, c₁, c₂, c₃) are determined by statistical regression analysis of a training set of molecules. Such models can then be used to predict the activity of new, untested compounds like this compound. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. currentopinion.be In the context of this compound, docking studies could be employed to investigate its potential interaction with biological targets, such as enzymes or receptors, in a purely theoretical framework. nih.govnih.gov

For instance, if investigating its potential as an antimicrobial agent, the molecule could be docked into the active site of a crucial bacterial enzyme. currentopinion.be The docking algorithm would explore various binding poses and score them based on factors like intermolecular energies, which include electrostatic and van der Waals interactions. The benzotriazole moiety could participate in hydrogen bonding and π-π stacking interactions with amino acid residues in the active site, while the tetradecyl chain would likely occupy a hydrophobic pocket. nih.gov

Table 2: Illustrative Docking Scores and Key Interactions for this compound with a Hypothetical Bacterial Enzyme

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -9.2 |

| Key Interacting Residues | TYR 102 (π-π stacking with benzotriazole), SER 154 (H-bond with N-H of triazole), LEU 208, VAL 212 (hydrophobic interactions with tetradecyl chain) |

| Predicted Inhibition Constant (Ki) | 500 nM |

Note: This data is hypothetical and for illustrative purposes only. Actual results would depend on the specific biological target and docking software used.

Conformational Analysis and Molecular Stability Investigations

The conformational landscape of this compound is dominated by the flexibility of the tetradecyl chain. Conformational analysis aims to identify the low-energy conformations (conformers) of the molecule and the energy barriers between them.

Computational methods like molecular mechanics or more accurate quantum chemical methods can be used to perform a systematic search of the conformational space. The results of such a search would reveal a number of stable conformers corresponding to different arrangements of the alkyl chain (e.g., all-trans, gauche conformations). The relative energies of these conformers determine their population at a given temperature.

The stability of the molecule can also be assessed by calculating its heat of formation and bond dissociation energies. Theoretical calculations can provide insights into the strength of the bonds within the molecule and predict its thermal stability. jocpr.com

Predictive Modeling for Analogs and Material Performance

The true power of computational chemistry lies in its predictive capabilities. By building and validating theoretical models for this compound, it becomes possible to predict the properties of its analogs and guide the design of new materials with enhanced performance.

For example, models can be used to explore how changes in the length of the alkyl chain or the introduction of different substituents on the benzotriazole ring would affect its properties. Predictive models could be used to screen a virtual library of analogs to identify candidates with improved corrosion inhibition, UV absorption, or biological activity. This in silico screening can significantly reduce the time and cost associated with experimental synthesis and testing.

By correlating computed molecular properties with macroscopic material performance, it is possible to develop predictive models for characteristics such as the effectiveness of a corrosion-inhibiting film or the photostability of a polymer containing the benzotriazole derivative as a UV stabilizer. mdpi.com

Research on the Biological Activity and Biomedical Potential of this compound and Its Derivatives Remains Largely Unexplored

Despite a comprehensive search of scientific literature, specific research detailing the biological and biomedical properties of the chemical compound This compound is not available. Consequently, an in-depth analysis of its in vitro antimicrobial and antifungal efficacy, including data on its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), potential mechanisms of action, and the influence of substituents on its potency, cannot be provided at this time.

The field of medicinal chemistry has seen extensive investigation into the diverse biological activities of benzotriazole derivatives in general. nih.govnih.gov These scaffolds have been recognized for their potential as antimicrobial, antiprotozoal, antiviral, and antimycobacterial agents. nih.gov The versatility of the benzotriazole ring system allows for a wide range of chemical modifications, leading to the synthesis of numerous derivatives with varying pharmacological profiles. nih.govukaazpublications.com

While direct studies on this compound are absent, related research on other benzotriazole derivatives offers a glimpse into the potential antimicrobial activities of this class of compounds. For instance, various N-acyl-1H-benzotriazole and N-alkylated benzotriazole derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govuniss.it Similarly, certain benzotriazole derivatives have been evaluated for their antifungal activity against pathogenic fungi like Candida and Aspergillus species. nih.gov

One study on triazole derivatives, a related but distinct class of heterocyclic compounds, investigated the antibacterial effects of 4-phenyl-1-tetradecyl-1H-1,2,3-triazole. This compound showed inhibitory effects against several Gram-positive bacteria. ijpsjournal.com However, it is crucial to note that these findings on different, albeit structurally related, molecules cannot be directly extrapolated to predict the specific biological activity of this compound. The position of the substituent on the benzotriazole ring, in this case, the long-chain alkyl group, is known to significantly influence the biological activity of the compound.

Research on Biological Activity and Biomedical Potential of 5 Tetradecyl 1h 1,2,3 Benzotriazole Derivatives

In Vitro Antimicrobial Efficacy Investigations

Antiprotozoal Research and Target Identification

Benzotriazole (B28993) derivatives have demonstrated notable potential as antiprotozoal agents. nih.gov Building on the known activity of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) as a potent inhibitor of protein kinase 2 (CK2), researchers have synthesized and tested various analogues against several protozoal species. nih.gov

For instance, bromo-, chloro-, and methyl-analogues of benzotriazole, along with their N-alkyl derivatives, have been evaluated for their in vitro activity against Acanthamoeba castellanii, a protozoan that can cause serious human infections. nih.gov Several of these synthesized compounds exhibited antiprotozoal effects comparable to the established drug chlorohexidine, with two derivatives showing even greater activity, particularly against the cystic form of Acanthamoeba. gsconlinepress.com

Further studies have explored the activity of benzotriazole derivatives against other protozoa, including Entamoeba histolytica and Trypanosoma cruzi. nih.govmdpi.com While specific data on 5-Tetradecyl-1H-1,2,3-benzotriazole in this context is limited, the broader research into benzotriazole derivatives suggests a promising avenue for the development of new antiprotozoal drugs. nih.gov The primary target identified for many of these compounds is protein kinase 2 (CK2), an enzyme crucial for the life cycle of various pathogens. nih.govnih.gov

In Vitro Anticancer and Antiproliferative Research

The anticancer properties of benzotriazole derivatives are a significant area of research, with studies focusing on their ability to inhibit cancer cell growth and elucidate the underlying molecular mechanisms. nih.govnih.gov

Inhibition of Cancer Cell Line Growth (e.g., Breast, Leukemia, Colon Cancer)

Benzotriazole derivatives have shown broad-spectrum antiproliferative activity against a variety of human tumor cell lines. nih.govnih.gov For example, a novel benzotriazole derivative, 3-(1H-benzo[d] nih.govnih.govnih.govtriazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (B1203000) (BmOB), displayed inhibitory effects against several cancer cell lines, with the human hepatocarcinoma BEL-7402 cell line being particularly susceptible. nih.gov

Another study focused on a series of benzotriazole derivatives bearing substituted imidazol-2-thiones. nih.gov These compounds were tested against MCF-7 (breast cancer), HL-60 (human promyelocytic leukemia), and HCT-116 (colon cancer) cell lines. nih.gov Many of the analogues demonstrated significant antiproliferative activity. nih.gov Notably, compound BI9 was highly potent against all three cell lines, with IC50 values of 3.57 µM for MCF-7, 0.40 µM for HL-60, and 2.63 µM for HCT-116. nih.gov

Furthermore, research on 1,5-disubstituted tetrazole-1,2,3-triazole hybrids has revealed their potential in inhibiting the proliferation of various breast cancer cell lines, including MCF-7, CAMA-1, SKBR-3, and HCC1954. mdpi.com The specific activity of these hybrids varied depending on the cell line and the specific substitutions on the hybrid molecule. mdpi.com

Table 1: In Vitro Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| BI9 | MCF-7 (Breast) | 3.57 |

| HL-60 (Leukemia) | 0.40 | |

| HCT-116 (Colon) | 2.63 | |

| 3d | K-562 (Leukemia) | 0.0564 |

| UACC-62 (Melanoma) | 0.0569 |

This table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzotriazole derivatives against various cancer cell lines, as reported in the literature. nih.govnih.gov

Molecular Mechanisms of Antiproliferative Action (e.g., Enzyme Inhibition, Apoptosis Induction)

The antiproliferative effects of benzotriazole derivatives are attributed to several molecular mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death. nih.gov For instance, the compound BI9 was found to induce apoptosis in HL-60 leukemia cells by regulating the expression of the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2. nih.gov

Another significant mechanism is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Compound BI9 demonstrated a remarkable ability to inhibit tubulin polymerization by interacting with the colchicine (B1669291) binding site on tubulin. nih.gov This interference with microtubule dynamics arrests the cell cycle in the G2/M phase. nih.gov

Furthermore, some benzotriazole derivatives exert their anticancer effects by increasing oxidative stress within cancer cells, leading to mitochondrial damage. nih.gov The compound BmOB was shown to generate reactive oxygen species and disrupt the mitochondrial membrane potential in BEL-7402 cells, ultimately causing cell death. nih.gov

Tyrosine Protein Kinase Inhibition Studies

Tyrosine protein kinases are crucial enzymes in cell signaling pathways that regulate cell growth and proliferation, making them attractive targets for anticancer drug development. gsconlinepress.comresearchgate.net Benzotriazole derivatives have been synthesized and evaluated as inhibitors of these kinases. researchgate.net

One study involved the design of benzotriazole derivatives as tyrosine protein kinase inhibitors using a fragment-based approach. researchgate.net The synthesized compounds were tested for their anticancer activity against various cancer cell lines, including carcinoma VX2, lung cancer A549, and stomach cancer cell lines MKN45 and MGC, with results indicating good antiproliferative activity. researchgate.net

Another area of focus has been the inhibition of specific kinases like protein kinase CK2. nih.gov 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) has been identified as a highly specific inhibitor of CK2. nih.gov The structural basis for this selectivity lies in the ability of TBB to fit almost perfectly into a hydrophobic pocket within the active site of CK2. nih.gov Given the role of CK2 in cancer and viral diseases, its inhibition by benzotriazole derivatives represents a promising therapeutic strategy. nih.gov

In Vitro Enzyme Inhibition Studies (Beyond Cancer)

The inhibitory activity of benzotriazole derivatives extends beyond cancer-related enzymes, with significant research focused on their potential as inhibitors of enzymes involved in metabolic disorders.

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govnih.gov A number of studies have investigated benzotriazole-based compounds as alpha-glucosidase inhibitors. nih.govresearchgate.net

In one such study, a series of new benzotriazole-based bis-Schiff base derivatives were synthesized and evaluated for their in vitro alpha-glucosidase inhibitory potential. nih.govresearchgate.net All the synthesized compounds displayed outstanding inhibition profiles, with IC50 values ranging from 1.10 µM to 28.30 µM, compared to the standard drug acarbose (B1664774) (IC50 = 10.30 µM). nih.gov Fifteen of the twenty synthesized scaffolds were found to be more potent than acarbose. nih.govresearchgate.net The most active compound, with a nitro moiety and di-chloro and hydroxyl substitutions, was nine times more potent than acarbose. nih.gov

Molecular docking studies have been employed to understand the interaction between these inhibitors and the alpha-glucosidase enzyme, providing insights for the design of even more potent and selective inhibitors. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of Benzotriazole-Based Bis-Schiff Base Derivatives

| Compound | IC50 (µM) |

| Scaffold 9 | 1.10 ± 0.05 |

| Scaffold 10 | >1.10 |

| Acarbose (Standard) | 10.30 ± 0.20 |

This table presents the half-maximal inhibitory concentration (IC50) values for selected benzotriazole-based bis-Schiff base scaffolds against the α-glucosidase enzyme, highlighting their potency relative to the standard drug acarbose. nih.gov

Antioxidant Capacity Investigations

Similarly, dedicated investigations into the antioxidant capacity of This compound are absent from the current scientific literature. The antioxidant potential of the benzotriazole class of compounds is an active area of research, with many studies focusing on how different substituents influence this activity. growingscience.comijcrt.orggsconlinepress.com

No data from free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (ferric reducing antioxidant power) assays, have been published for This compound . Research on other benzotriazole derivatives has shown that antioxidant activity is often linked to the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, on the benzotriazole ring system, which can facilitate hydrogen or electron donation to neutralize free radicals. isres.orgrjptonline.org The influence of a long, lipophilic alkyl chain like tetradecyl on this activity has not been explored.

Consequently, without primary antioxidant data, there is no information available regarding the potential mechanisms through which This compound might mitigate oxidative stress. Mechanistic studies would typically follow initial findings from screening assays to determine how a compound interacts with cellular antioxidant pathways or neutralizes reactive oxygen species (ROS).

Environmental Behavior and Advanced Analytical Characterization of 5 Tetradecyl 1h 1,2,3 Benzotriazole

Environmental Fate and Biotransformation Research

Benzotriazole (B28993) UV stabilizers are recognized as emerging environmental contaminants due to their widespread use, persistence, and potential for bioaccumulation. researchgate.net Their environmental fate is a subject of ongoing research and regulatory interest, with some BUVs, like UV-328, being listed as persistent organic pollutants (POPs). researchgate.net

Biodegradation Pathways in Aquatic Environments (e.g., Activated Sludge)

The biodegradation of BUVs in aquatic environments, including activated sludge in wastewater treatment plants (WWTPs), is generally considered to be limited. researchgate.net Many BUVs are highly resistant to biological and chemical degradation processes. researchgate.net Their hydrophobic nature (log Kow often > 5) causes them to adsorb strongly to sludge and sediment. researchgate.netacs.org

While complete mineralization is slow, some biotransformation of the benzotriazole structure can occur. For simpler benzotriazoles, aerobic biodegradation is often the dominant natural attenuation mechanism. researchgate.net However, for the more complex phenolic benzotriazoles (a major subgroup of BUVs), the core structure is generally resistant to abiotic degradation, and biodegradation is expected to proceed slowly through the degradation of either the benzotriazole moiety or the side chains.

Identification and Characterization of Transformation Products

Research on the transformation of benzotriazoles has identified several potential pathways, including oxidation, alkylation, and hydroxylation. nih.gov For instance, studies on 1H-benzotriazole have shown the formation of hydroxylated and carboxylated transformation products. nih.govresearchgate.net In the case of some phenolic BUVs, photocatalytic degradation can lead to the formation of 1H-benzotriazole as a primary intermediate product, which can then undergo further degradation. mdpi.com Predictive models suggest that the plausible transformation products of commercial BUVs may also be persistent in the environment. acs.org

Kinetics of Biodegradation and Environmental Persistence Assessment

Benzotriazole UV stabilizers are considered to be persistent in the environment. researchgate.netresearchgate.net Studies on simpler benzotriazoles have reported a wide range of biodegradation half-lives, from a few days to over a hundred days, depending on the specific compound and environmental conditions. researchgate.netresearchgate.net For instance, the half-life for 1H-benzotriazole in aerobic activated sludge has been reported to be as short as one day, while under certain anaerobic conditions, it can be much longer. researchgate.net

The persistence of phenolic benzotriazoles is a significant concern, with some being categorized as very persistent (vP). science.gov Their high resistance to degradation, combined with continuous release into the environment, leads to their ubiquitous presence in various environmental compartments, including water, sediment, and biota. researchgate.net

Influence of Redox Conditions on Degradation Processes

Redox conditions play a crucial role in the biodegradation of benzotriazoles. For some simpler benzotriazoles, aerobic conditions generally lead to faster degradation compared to anaerobic conditions. researchgate.net For example, a study on benzotriazole (BT), 5-methylbenzotriazole (5-TTri), and 5-chlorobenzotriazole (B1630289) (CBT) showed that aerobic biodegradation was the dominant natural attenuation mechanism for BT and 5-TTri. researchgate.net Conversely, the degradation of other benzotriazoles can be more favorable under specific anaerobic conditions, such as nitrate-reducing or iron-reducing conditions. Biotransformation rates and the types of metabolites formed can vary substantially under different redox conditions. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of BUVs in environmental samples present analytical challenges due to their low concentrations (trace levels) and the complexity of environmental matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique for the determination of benzotriazoles and their derivatives in environmental and biological samples. nih.govnih.gov This method offers high sensitivity and selectivity, which are essential for detecting these compounds at the nanogram-per-liter (ng/L) to microgram-per-liter (µg/L) levels typically found in the environment.

The analytical process usually involves a sample preparation step, such as solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the matrix. nih.govresearchgate.net Various SPE sorbents have been investigated to optimize the extraction of different types of benzotriazoles from water samples. researchgate.net

For the analysis itself, ultra-high-performance liquid chromatography (UHPLC) is often used for the separation of the target compounds, followed by detection with a tandem mass spectrometer. nih.gov The use of high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF-MS), can aid in the identification of unknown transformation products. nih.govresearchgate.net

Table 1: Analytical Methods for Benzotriazole Derivatives

| Compound Class | Analytical Method | Sample Matrix | Typical Limits of Quantification (LOQs) |

|---|---|---|---|

| Benzotriazoles | LC-MS/MS | Human Urine | 0.04 - 6.4 ng/mL nih.gov |

| Benzotriazoles & Benzothiazoles | SPE-LC-MS/MS | Aqueous Matrices | 0.002 - 0.29 ng/mL nih.gov |

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is a powerful tool for identifying metabolites of organic micropollutants. For benzotriazole derivatives, LC-HRMS/MS is instrumental in elucidating degradation pathways in environmental and biological systems. acs.orgnih.gov In studies on simpler benzotriazoles like 1H-benzotriazole and its methyl-substituted analogs, researchers have used HRMS to identify various transformation products in activated sludge. acs.orgnih.govresearchgate.net These studies reveal a range of possible reactions, including hydroxylation, oxidation of alkyl chains, and even alkylation. acs.orgnih.gov

For a compound like 5-tetradecyl-1H-1,2,3-benzotriazole, HRMS would be critical for identifying metabolites formed through biotic or abiotic degradation. The process would involve exposing the compound to relevant environmental conditions (e.g., microbial cultures, simulated sunlight) and analyzing samples over time. The high mass accuracy of HRMS allows for the generation of elemental formulas for potential metabolite peaks detected in the chromatogram. Subsequent MS/MS fragmentation helps in proposing structures for these unknown compounds. For instance, a common transformation pathway for alkylated aromatic compounds is the oxidation of the alkyl chain.

Table 1: Hypothetical Transformation Products of this compound and HRMS Application

| Potential Transformation Pathway | Hypothetical Metabolite | Role of HRMS |

|---|---|---|

| Hydroxylation of aromatic ring | 5-Tetradecyl-hydroxy-1H-1,2,3-benzotriazole | Accurate mass measurement to confirm the addition of an oxygen atom. |

| Omega-oxidation of alkyl chain | 14-Hydroxy-tetradecyl-1H-1,2,3-benzotriazole | MS/MS fragmentation to locate the hydroxyl group on the alkyl chain. |

High-Performance Liquid Chromatography (HPLC) with Specialized Detectors (e.g., DAD)

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of benzotriazole derivatives in various matrices. researchgate.netmerckmillipore.com The use of a Diode Array Detector (DAD) offers significant advantages, as it can acquire absorbance spectra for each peak, aiding in peak identification and purity assessment. scioninstruments.com For benzotriazoles, which possess a chromophore in their aromatic ring system, UV detection is highly suitable. ijariie.com

An HPLC-DAD method for this compound would typically involve a reverse-phase column (e.g., C18) due to the compound's nonpolar alkyl chain. The mobile phase would likely be a gradient of an organic solvent (like acetonitrile (B52724) or methanol) and water. scioninstruments.comunito.it The DAD would be set to monitor a range of wavelengths, with the specific wavelength of maximum absorbance for the benzotriazole moiety (typically around 260-290 nm) used for quantification. ijariie.com This technique is valuable for routine monitoring and for tracking the disappearance of the parent compound in degradation studies.

Compound-Specific Isotope Analysis (CSIA) for Mechanistic Insights into Transformation